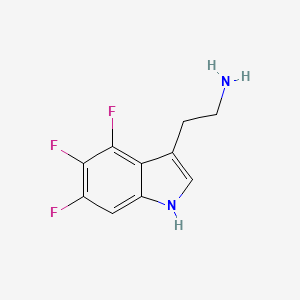

2-(4,5,6-三氟-1H-吲哚-3-基)乙胺

描述

Synthesis Analysis

The synthesis of similar compounds, such as 2-trifluoromethylindoles, has been described in the literature . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described, which selectively introduces trifluoromethyl to indoles on the C2 position .

Chemical Reactions Analysis

Indole derivatives have been found to participate in various chemical reactions . For instance, indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .

科学研究应用

抗病毒活性

吲哚衍生物,例如 2-(4,5,6-三氟-1H-吲哚-3-基)乙胺,已显示出抗病毒活性。 例如,已制备并报道了作为抗病毒剂的 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物 .

抗炎活性

已发现吲哚衍生物具有抗炎特性。 这表明 2-(4,5,6-三氟-1H-吲哚-3-基)乙胺可能用于治疗炎症性疾病 .

抗癌活性

吲哚衍生物在抗癌研究中显示出希望。 这些化合物的独特结构使它们能够以高亲和力与多种受体结合,这可能有利于开发新的癌症治疗方法 .

抗 HIV 活性

吲哚衍生物已用于开发抗 HIV 药物。 例如,已报道了一系列新型吲哚基和氧杂色烯基黄酮酮衍生物,它们作为抗 HIV-1 的分子对接研究 .

抗菌活性

吲哚衍生物的抗菌特性使其成为开发新型抗菌药物的潜在候选药物。 这些化合物可用于对抗多种细菌和真菌感染 .

抗结核活性

吲哚衍生物已显示出治疗结核病的潜力。 例如,已制备并研究了从吡啶和吲哚衍生的 (E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮衍生物,以研究其体外抗结核活性,针对 H 37 Ra MTB(结核分枝杆菌)和 BCG(牛分枝杆菌)的活性状态和休眠状态 .

抗疟活性

吲哚衍生物已用于开发抗疟药物。 它们独特的结构使它们能够干扰疟原虫的生命周期,使其成为新型抗疟治疗的潜在候选药物 .

阉割抵抗性前列腺癌的治疗

2-(4,5,6-三氟-1H-吲哚-3-基)乙胺的一种特定衍生物,称为 2-(5,6,7-三氟-1H-吲哚-3-基)-喹啉-5-甲酰胺 (VPC-13789),已被开发为一种有效的、选择性的、口服有效的抑制剂,针对其结合功能-3 来抑制人类雄激素受体,用于治疗阉割抵抗性前列腺癌 .

未来方向

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological context and the targets of the compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific targets and biological context.

属性

IUPAC Name |

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-6-3-7-8(10(13)9(6)12)5(1-2-14)4-15-7/h3-4,15H,1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPVJZQBFOFIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)

![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)

![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)

![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)

![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide](/img/structure/B2402758.png)